(but-3-en-1-yl)hydrazine dihydrochloride
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Overview
Description
(but-3-en-1-yl)hydrazine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-en-1-yl)hydrazine dihydrochloride typically involves the reaction of but-3-en-1-ylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H9NH2+N2H4⋅H2O+2HCl→C4H12Cl2N2+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(but-3-en-1-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-3-en-1-ylhydrazine oxide, while reduction may produce but-3-en-1-ylhydrazine .
Scientific Research Applications
(but-3-en-1-yl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (but-3-en-1-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
(but-3-yn-1-yl)hydrazine dihydrochloride: Similar in structure but contains a triple bond instead of a double bond.
(but-3-en-1-yl)hydrazine: Lacks the dihydrochloride component, making it less stable in certain conditions.
Uniqueness
(but-3-en-1-yl)hydrazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
2624141-92-8 |
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Molecular Formula |
C4H12Cl2N2 |
Molecular Weight |
159.05 g/mol |
IUPAC Name |
but-3-enylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-3-4-6-5;;/h2,6H,1,3-5H2;2*1H |
InChI Key |
FGNQRHQNHUQLDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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